PKUMDL-WQ-2201

Übersicht

Beschreibung

PKUMDL WQ 2201 ist eine chemische Verbindung, die für ihre Rolle als negativer allosterischer Modulator der Phosphoglyceratdehydrogenase (PHGDH) bekannt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Wachstum von Krebszellen durch das gezielte Ansprechen auf den Serin-Biosyntheseweg zu hemmen .

Wissenschaftliche Forschungsanwendungen

PKUMDL WQ 2201 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug eingesetzt, um die Hemmung von PHGDH und ihre Auswirkungen auf Stoffwechselwege zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Hemmung der Serinbiosynthese in Krebszellen.

Medizin: Potenzieller Therapeutikum zur Behandlung von Krebserkrankungen, die PHGDH überexprimieren.

Industrie: Verwendung bei der Entwicklung neuer Medikamente und Behandlungsmodalitäten .

Wirkmechanismus

PKUMDL WQ 2201 entfaltet seine Wirkung durch Bindung an eine allosterische Stelle an PHGDH, die sich von der aktiven Stelle unterscheidet. Diese Bindung hemmt die Enzymaktivität, was zu einer Verringerung der Serinsynthese führt. Die Hemmung der Serinbiosynthese stört die Stoffwechselprozesse, die für die Proliferation von Krebszellen essentiell sind, wodurch das Tumorwachstum reduziert wird .

Wirkmechanismus

Target of Action

PKUMDL-WQ-2201 is a potent and selective non-NAD±competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) . PHGDH is an enzyme that catalyzes the first step in the serine biosynthesis pathway . This enzyme has been recognized as a potential target for cancer treatment due to its upregulation in many tumor types .

Mode of Action

This compound interacts with PHGDH by binding to an allosteric site, which is located in the substrate-binding domain . This binding inhibits the activity of PHGDH, thereby reducing the synthesis of serine in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serine biosynthesis pathway . By inhibiting PHGDH, this compound disrupts the first step of this pathway, leading to a decrease in serine synthesis . Serine is a crucial amino acid that contributes to various metabolic processes, including nucleotide synthesis, redox homeostasis, amino acid transport, and folic acid metabolism .

Pharmacokinetics

It’s known that this compound is a potent inhibitor with an ic50 value of 357 μM . It also inhibits PHGDH mutants with IC50s of 69 μM (T59A) and >300 μM (T56AK57A) .

Result of Action

The inhibition of PHGDH by this compound leads to a reduction in serine synthesis in cancer cells . This disruption in serine synthesis can lead to a decrease in tumor growth .

Biochemische Analyse

Biochemical Properties

PKUMDL-WQ-2201 plays a crucial role in biochemical reactions by selectively inhibiting phosphoglycerate dehydrogenase (PHGDH). This enzyme is involved in the serine synthesis pathway, which is critical for cancer cell proliferation. This compound binds to allosteric site II in the substrate-binding domain of PHGDH, thereby inhibiting its activity . This interaction disrupts the serine synthesis pathway, leading to reduced serine levels in cancer cells and ultimately inhibiting their growth.

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the serine synthesis pathway, which is essential for cell proliferation and survival. This inhibition leads to a decrease in serine levels, affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this results in reduced cell viability and tumor growth inhibition.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site II of phosphoglycerate dehydrogenase (PHGDH). This binding inhibits the enzyme’s activity, preventing the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, a key step in the serine synthesis pathway . By inhibiting this pathway, this compound reduces serine levels in cancer cells, leading to decreased cell proliferation and tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to inhibit serine synthesis and reduce cancer cell viability over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent suppression of cell viability in a range of cancer cell lines . At higher doses, this compound effectively inhibits tumor growth in xenograft mouse models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

Metabolic Pathways

This compound is involved in the serine synthesis pathway by inhibiting phosphoglycerate dehydrogenase (PHGDH). This inhibition disrupts the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, leading to reduced serine levels in cells . The compound does not appear to interact significantly with other metabolic pathways, making it a specific inhibitor of serine synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s solubility in DMSO (15 mg/mL) facilitates its cellular uptake and distribution . This compound does not rely on specific transporters or binding proteins for its localization, allowing it to accumulate in target cells and tissues effectively.

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it interacts with phosphoglycerate dehydrogenase (PHGDH) in the serine synthesis pathway . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles, ensuring its activity is focused on inhibiting serine synthesis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PKUMDL WQ 2201 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Chlor-4-nitrobenzoesäure mit verschiedenen Reagenzien beinhaltet. Zu den wichtigsten Schritten gehören:

Nitrierung: Die Einführung einer Nitrogruppe in den aromatischen Ring.

Reduktion: Umlagerung der Nitrogruppe zu einer Aminogruppe.

Cyclisierung: Bildung des Furanrings.

Substitution: Einführung der Ethylaminogruppe.

Industrielle Produktionsverfahren

Die industrielle Produktion von PKUMDL WQ 2201 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Batch-Verarbeitung: Kontrollierte Zugabe von Reagenzien und Lösungsmitteln.

Reinigung: Techniken wie Umkristallisation und Chromatographie, um den gewünschten Reinheitsgrad zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PKUMDL WQ 2201 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umlagerung von funktionellen Gruppen zu höheren Oxidationsstufen.

Reduktion: Reduktion von Nitrogruppen zu Aminogruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Dimethylsulfoxid, Ethanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von PKUMDL WQ 2201, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PKUMDL WQ 2202: Ein weiterer allosterischer Hemmer von PHGDH mit einer leicht unterschiedlichen chemischen Struktur.

PKUMDL WQ 2203: Ähnlich in der Funktion, aber mit Variationen in der Bindungsaffinität und Wirksamkeit.

Einzigartigkeit

PKUMDL WQ 2201 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als PHGDH-Hemmer. Es hat eine signifikante Wirksamkeit bei der Reduktion des Tumorwachstums in verschiedenen Krebsmodellen gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Eigenschaften

IUPAC Name |

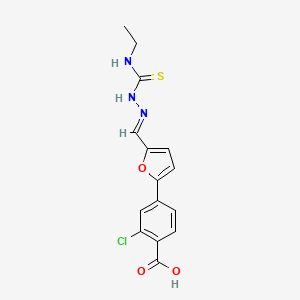

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPACBFAEZIPDRT-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.